Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate
Overview
Description
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate and its derivatives have been synthesized and characterized in various studies, demonstrating their potential in the development of novel compounds with significant biological activities. For example, a study presented the synthesis and characterization of new pyridazinone derivatives, highlighting the detailed analysis through FT-IR, NMR, and other spectroscopic techniques. This research underscores the compound's relevance in synthesizing structurally diverse molecules (Kalai et al., 2021).
Biological Activities
Research focusing on the biological activities of this compound derivatives has identified promising antiplatelet, antioxidant, and anti-inflammatory properties. A significant study synthesized a series of derivatives and assessed their activities, finding compounds exhibiting notable antiplatelet and antioxidant effects. These findings suggest potential therapeutic applications, given the absence of toxic risks such as mutagenicity and reproductive toxicity, making them promising candidates for further investigation (Gurevich et al., 2020).
Crystal Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular and supramolecular architecture of these compounds, providing insights into their potential interactions and reactivity. A study on the crystal structure of a related pyridazinone derivative emphasized the importance of such analyses in drug design and development. The detailed structural elucidation facilitates the exploration of interaction mechanisms and the optimization of biological activity (Zaoui et al., 2019).
Corrosion Inhibition
Apart from biological applications, this compound derivatives have also been investigated for their potential as corrosion inhibitors. A study exploring the effect of a similar compound on mild steel corrosion in an acidic environment demonstrated its efficacy in significantly reducing corrosion rates. Such research highlights the compound's versatility, indicating its utility beyond pharmaceuticals into materials science and engineering (Ghazoui et al., 2017).
Properties
IUPAC Name |
ethyl 2-(3-methyl-6-oxopyridazin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)6-11-8(12)5-4-7(2)10-11/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIVUTVLEUWZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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